molecular formula C19H16N6O B5673147 5-methyl-N-(2-methylphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-(2-methylphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B5673147
M. Wt: 344.4 g/mol
InChI Key: AFKJUYFMNVFDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(2-methylphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolopyrimidine derivatives, known for diverse biological activities and potential in pharmaceutical development.

Synthesis Analysis

Triazolopyrimidines, such as 5-methyl-N-(2-methylphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, are synthesized using multi-component condensation reactions. For instance, a study by Ranjbar‐Karimi et al. (2010) outlines a three-component synthesis method involving aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole in alkaline ethanol, which might be applicable to this compound (Ranjbar‐Karimi et al., 2010).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by spectroscopic techniques like NMR, IR, UV, MS, and elemental analyses. Lahmidi et al. (2019) describe the use of X-ray diffraction and spectroscopic techniques to determine the structure of a similar triazolopyrimidine derivative (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines engage in various chemical reactions due to their multiple reactive sites. For example, Zheng et al. (2014) describe a metal-free synthesis method for triazolopyrimidines involving oxidative N-N bond formation, indicating their reactive nature (Zheng et al., 2014).

Physical Properties Analysis

Physical properties of triazolopyrimidines, such as solubility, melting point, and crystalline structure, can be determined using techniques like X-ray crystallography. Canfora et al. (2010) report the molecular structure of a triazolopyrimidine derivative in different crystal environments, providing insight into its physical properties (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are central to understanding triazolopyrimidines. Studies like those by Stanovnik et al. (1987) offer insights into the chemical behavior of triazolopyrimidine derivatives, demonstrating their potential for further modification and application in various fields (Stanovnik et al., 1987).

properties

IUPAC Name

5-methyl-N-(2-methylphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-12-5-3-4-6-16(12)22-18(26)15-11-25-19(21-13(15)2)23-17(24-25)14-7-9-20-10-8-14/h3-11H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKJUYFMNVFDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN3C(=NC(=N3)C4=CC=NC=C4)N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-methylphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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